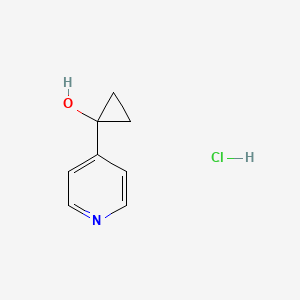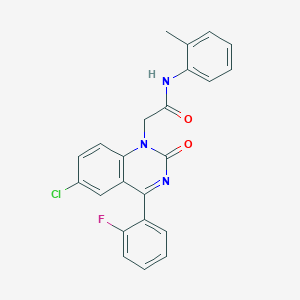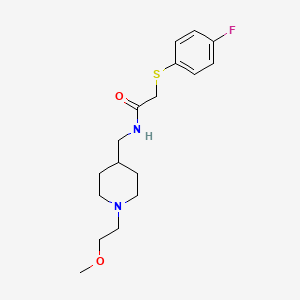
4-Ethoxynaphthalen-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxynaphthalen-1-amine hydrochloride is a chemical compound with the CAS Number: 858430-77-0 . It has a molecular weight of 223.7 and its IUPAC name is 4-ethoxynaphthalen-1-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Ethoxynaphthalen-1-amine hydrochloride is 1S/C12H13NO.ClH/c1-2-14-12-8-7-11 (13)9-5-3-4-6-10 (9)12;/h3-8H,2,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Ethoxynaphthalen-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 223.7 .科学的研究の応用
Corrosion Inhibition
4-Ethoxynaphthalen-1-amine;hydrochloride is structurally similar to various organic compounds studied for their corrosion inhibition properties. For instance, the study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) shows its significant corrosion inhibition performance on mild steel in hydrochloric acid medium. The compound achieves up to 98% inhibition efficiency at a concentration of 3 × 10^−4 M, indicating its potential as a corrosion inhibitor. Polarization curves suggest that 4-MAT acts as a mixed inhibitor, affecting both cathodic and anodic corrosion currents. The adsorption of 4-MAT on steel surfaces adheres to Langmuir's isotherm, demonstrating chemisorption with a high negative value of free energy. This study highlights the potential application of structurally similar compounds like 4-Ethoxynaphthalen-1-amine;hydrochloride in corrosion inhibition (Bentiss et al., 2009).
Fluorescent Material Synthesis
Compounds structurally related to 4-Ethoxynaphthalen-1-amine;hydrochloride have been utilized in the synthesis of fluorescent materials. An efficient one-pot synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives demonstrates the potential of using naphthalene derivatives in creating fluorescent materials. This synthesis involves a three-component reaction in water, underlining the versatility and environmental friendliness of utilizing such compounds in material science (Dabiri et al., 2011).
Antimicrobial Activity
The synthesis and study of various naphthalene derivatives also shed light on their antimicrobial properties. For example, the synthesis of new quinazolinone derivatives from 2-ethoxy-(4H)-3,1-benzoxazin-4-one reveals the antimicrobial potential of these compounds. Such studies provide a foundation for further investigation into the antimicrobial applications of 4-Ethoxynaphthalen-1-amine;hydrochloride and related compounds (El-Hashash et al., 2011).
Tubulin Polymerization Inhibitors
Research on 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines provides insights into the potential use of naphthalene derivatives as tubulin polymerization inhibitors. These compounds have shown significant antiproliferative activity against cancer cell lines, highlighting their promise in cancer treatment research. The mechanism of action includes inhibiting tubulin polymerization and inducing cell cycle arrest, indicating the potential therapeutic applications of similar compounds like 4-Ethoxynaphthalen-1-amine;hydrochloride in oncology (Liu et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
4-ethoxynaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12;/h3-8H,2,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKLANTUAZLVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxynaphthalen-1-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate](/img/structure/B2763136.png)
![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,5-dimethylphenyl)butanamide](/img/structure/B2763137.png)
![1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2763140.png)

![7-[(4-Bromophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2763143.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2763147.png)
![N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2763149.png)



![Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate](/img/structure/B2763154.png)
![tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2763157.png)
